molecular formula C₂₅H₂₇NO₂ B1140784 N-Desmethyl-4'-hydroxy Tamoxifen CAS No. 170171-12-7

N-Desmethyl-4'-hydroxy Tamoxifen

Cat. No. B1140784
M. Wt: 373.49
InChI Key:
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Description

“N-Desmethyl-4’-hydroxy Tamoxifen” is a major metabolite of tamoxifen, a selective estrogen receptor modulator (SERM). It is further metabolized into endoxifen (4-hydroxy-N-desmethyltamoxifen), which is thought to be the major active form of tamoxifen in the body .


Synthesis Analysis

Tamoxifen is extensively metabolized by cytochrome P-450 in humans and rodents. The active, estrogen receptor-binding metabolites, 4-hydroxy TAM (OHT) and N-desmethyl TAM (DMT) have been well characterized . In the primary metabolic pathway, TAM is metabolized in the liver by cytochrome P450 enzymes CYP3A4/5 and CYP2D6 to N-desmethyl-tamoxifen (DMT) and 4-hydroxy-tamoxifen (4-OH), respectively. Through CYP3A4/5, 4-OH is converted to N-desmethyl-4-hydroxy-tamoxifen (endoxifen), whereas DMT is further metabolized to endoxifen via CYP2D6 .


Molecular Structure Analysis

The molecular structure of “N-Desmethyl-4’-hydroxy Tamoxifen” is complex and involves multiple functional groups. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen exhibit a binding energy in the estrogen receptor cavity of -10.69 kcal/mol, -10.9 kcal/mol, and -11.35 kcal/mol, respectively, and -1.45 kcal/mol, -9.29 kcal/mol, and -0.38 kcal/mol in the progesterone receptor .


Chemical Reactions Analysis

The chemical reactions involving “N-Desmethyl-4’-hydroxy Tamoxifen” are complex and involve multiple steps. The metabolites 4-hydroxy-tamoxifen, N-desmethyl-tamoxifen, and 4-hydroxy-N-desmethyl-tamoxifen are all involved in the metabolism of tamoxifen, with each metabolite undergoing different reactions .

Scientific Research Applications

  • Role in Breast Cancer Treatment

    Endoxifen is an active metabolite of Tamoxifen, a drug widely used in endocrine therapy for estrogen receptor-positive breast cancer. It has been found that poor metabolizers of Tamoxifen may have worse clinical outcomes due to lower plasma levels of Endoxifen (Watanabe et al., 2015).

  • Metabolic Pathways and Interactions

    Endoxifen formation is catalyzed by CYP3A4-mediated N-demethylation and CYP2D6-mediated hydroxylation of Tamoxifen. The variability in the activity of these enzymes, due to genetic polymorphisms and drug interactions, can alter the balance of Tamoxifen effects in vivo (Stearns et al., 2003).

  • Clinical Pharmacogenetics

    Certain CYP2D6 genetic polymorphisms in patients can lead to lower Endoxifen concentrations, increasing the risk of disease recurrence in some studies of Tamoxifen adjuvant therapy for early breast cancer (Goetz et al., 2018).

  • Role in Drug Metabolism and Efficacy

    Endoxifen's potency and role in the therapeutic efficacy of Tamoxifen are highlighted in various studies. For instance, it has been found to be a potent inhibitor of estrogen-stimulated breast cancer cell proliferation (Lim et al., 2005).

  • Molecular Mechanisms and Effects

    Endoxifen's molecular mechanisms of action differ from other anti-estrogens and it induces changes in gene expression patterns related to breast cancer cell growth and progression (Hawse et al., 2013).

Future Directions

The future directions for research on “N-Desmethyl-4’-hydroxy Tamoxifen” could include further studies on its metabolism, mechanism of action, and potential therapeutic applications. For instance, understanding its complex metabolism and pharmacokinetics is important for dose optimization . Additionally, larger population studies are required to understand the underlying mechanism of tamoxifen metabolism for optimization of its treatment .

properties

IUPAC Name

4-[1-[4-[2-(methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27NO2/c1-3-24(19-9-13-22(27)14-10-19)25(20-7-5-4-6-8-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPBCGLMGLFHNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698530
Record name 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-[4-[2-(Methylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

CAS RN

170171-12-7
Record name 4-(1-{4-[2-(Methylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
43
Citations
MB Buck, JK Coller, TE Mürdter, M Eichelbaum… - Breast cancer research …, 2008 - Springer
… (Z)-N-Desmethyl-4-hydroxy-tamoxifen was synthesized using a reaction sequence based on the method described by Gauthier and co-workers [26]. N-desmethylation was achieved by …
Number of citations: 36 link.springer.com
WJ Lu, C Xu, Z Pei, AS Mayhoub, M Cushman… - Breast cancer research …, 2012 - Springer
… , 5 N-desmethyl-tamoxifen, 6 N-desmethyl-4-hydroxy-tamoxifen or endoxifen, 7 N-desmethyl-4′-hydroxy-tamoxifen, and 8 N,N-didesmethyl-4-hydroxy-tamoxifen or norendoxifen …
Number of citations: 83 link.springer.com
AM Magliocco, ES Ng, B Kangarloo, M Konno… - Cancer Research, 2011 - AACR
… by the cytochrome P450 enzyme pathway into several metabolites including 4-hydroxy-tamoxifen (4-OH), N-desmethyl-tamoxifen (DMT) and N-desmethyl-4-hydroxy-tamoxifen (…
Number of citations: 2 aacrjournals.org
J Coller, T Mürdter, M Eichelbaum… - … Cancer Research & …, 2008 - search.ebscohost.com
… The highest antiproliferative activity was observed with 4-hydroxytamoxifen and N-desmethyl-4-hydroxytamoxifen (endoxifen). Both substances had nearly identical effects and inhibited …
Number of citations: 2 search.ebscohost.com
M Jaremko, Y Kasai, MF Barginear, G Raptis… - Analytical …, 2010 - ACS Publications
Tamoxifen (Tam), the antiestrogen used to treat estrogen receptor-positive breast cancer is a pro-drug that is converted to its major active metabolites, endoxifen and 4-hydroxy-…
Number of citations: 42 pubs.acs.org
JC Domínguez‐Romero… - Biomedical …, 2015 - Wiley Online Library
… These metabolites previously described in literature are N-desmethyl-4-hydroxy-tamoxifen and N-desmethyl-3-hydroxy-tamoxifen (Jones et al., 1996; Li et al., 2001; Lien et al., 1987; …
ESM Ng, SB Kangarloo, M Konno, A Paterson… - Cancer chemotherapy …, 2014 - Springer
… A mixture of IS working solution consisting of tamoxifen-d5, 4-hydroxy-tamoxifen-d5, N-desmethyl-tamoxifen-d5 and N-desmethyl-4-hydroxy-tamoxifen-d5 was prepared by diluting each …
Number of citations: 9 link.springer.com
SM Tchu, KL Lynch, AHB Wu - LC-MS in Drug Analysis: Methods and …, 2012 - Springer
… Endoxifen and deuterated endoxifen are called by their chemical names N-desmethyl-4-hydroxy tamoxifen and N-desmethyl-4-hydroxy tamoxifen-d 5 . There may be other sources of …
Number of citations: 9 link.springer.com
JC Drooger, A Jager, MH Lam, MD den Boer… - … of Pharmaceutical and …, 2015 - Elsevier
… , 4′-hydroxy-tamoxifen, N-desmethyl-4′-hydroxy-tamoxifen and endoxifen in DMSO were … 4′-hydroxy-tamoxifen, 20 μM N-desmethyl-4′-hydroxy-tamoxifen and 20 μM endoxifen in …
Number of citations: 14 www.sciencedirect.com
SF Teunissen, H Rosing, RHT Koornstra… - … of Chromatography B, 2009 - Elsevier
… , N-desmethyl-tamoxifen-HCl, N-desmethyl-tamoxifen-d5, N-desmethyl-4-hydroxy-tamoxifen (1:1 E/Z mixture), N-desmethyl-4-hydroxy-tamoxifen-d5 (1:1 E/Z mixture), tamoxifen-N-oxide…
Number of citations: 64 www.sciencedirect.com

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